3-fluoro-N-(2-methoxybenzyl)benzenesulfonamide
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Overview
Description
3-Fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide typically involves the following steps:
Nucleophilic Substitution:
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting a suitable amine with benzenesulfonyl chloride under basic conditions.
Methoxybenzyl Group Addition: The methoxybenzyl group is incorporated through alkylation reactions using 2-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the fluorine atom and methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide
- 3-Chloro-N-(2-methoxybenzyl)-1-benzenesulfonamide
- 3-Fluoro-N-(2-ethoxybenzyl)-1-benzenesulfonamide
Uniqueness
3-Fluoro-N-(2-methoxybenzyl)-1-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The methoxybenzyl group also contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14FNO3S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-fluoro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-14-8-3-2-5-11(14)10-16-20(17,18)13-7-4-6-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
HKISGBXQPLFURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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